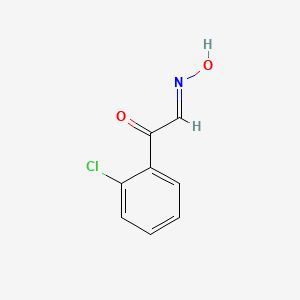

(2-Chloro-phenyl)-oxo-acetaldehyde oxime

Description

General Context of Oxime Chemistry in Organic Synthesis and Chemical Research

Oxime chemistry represents a foundational and highly versatile area of organic synthesis. numberanalytics.com Oximes, which are organic compounds characterized by the functional group C=N-OH, are pivotal intermediates in the synthesis of a wide array of nitrogen-containing molecules, including amines, nitriles, and amides through the well-known Beckmann rearrangement. numberanalytics.comresearchgate.net Their utility extends to the protection, purification, and characterization of carbonyl compounds, a common task in synthetic chemistry. researchgate.netresearchgate.net

The significance of the oxime functional group is underscored by its extensive applications across diverse scientific fields. rsc.orgrsc.org Beyond their role as synthetic intermediates, oxime derivatives are integral to medicinal science, materials science, agriculture, and analytical chemistry. numberanalytics.comrsc.org In coordination chemistry, oximes function as effective ligands, capable of forming stable complexes with various metal ions. rsc.org Furthermore, the generation of iminyl radicals from oximes provides a pathway for advanced organic syntheses, including the construction of complex heterocyclic systems. rsc.org The adaptability of oximes ensures their continued relevance in both academic research and industrial chemical processes. numberanalytics.com

Structural Classification and Nomenclature within Alpha-Keto Aldehyde Oximes

Oximes are broadly categorized based on the carbonyl compound from which they are derived. wikipedia.org The reaction of an aldehyde with hydroxylamine (B1172632) yields an aldoxime , while a ketone produces a ketoxime . ucla.edubyjus.com Alpha-keto aldehyde oximes are a distinct subclass possessing both a ketone carbonyl group and an aldehyde oxime group on adjacent carbon atoms. The general structure can be represented as R-C(=O)-CH=N-OH.

The compound (2-Chloro-phenyl)-oxo-acetaldehyde oxime belongs to this class, where the 'R' group is a 2-chlorophenyl moiety. The nomenclature of such compounds follows systematic rules established by the International Union of Pure and Applied Chemistry (IUPAC). acdlabs.com A key structural feature of oximes is the potential for stereoisomerism around the C=N double bond, leading to E and Z (or historically, syn and anti) isomers, which can often be separated as stable, distinct compounds. wikipedia.org

| Nomenclature Type | Rule | Example |

| Suffix Nomenclature | The word "oxime" is placed after the name of the corresponding aldehyde or ketone. acdlabs.com | Acetone reacts to form Acetone oxime. |

| Prefix Nomenclature | When a higher priority functional group is present, the prefix "hydroxyimino-" is used. acdlabs.com | Used in multifunctional compounds. |

| Ring Attachment | For aldehydes attached to a ring system, the suffix "-carbaldehyde" is used for the aldehyde, which would be modified for the oxime. libretexts.org | Cyclohexanecarbaldehyde forms Cyclohexanecarbaldehyde oxime. |

Historical Development and Contemporary Relevance of Substituted Glyoxal (B1671930) Monoxime Derivatives

The study of alpha-keto aldehyde oximes is closely linked to the chemistry of glyoxal (CHOCHO), the smallest dialdehyde. wikipedia.org Glyoxal was first prepared in 1857 by Heinrich Debus. wikipedia.org While glyoxal itself has numerous applications, its derivatives are of particular importance in organic synthesis. wikipedia.orggoogle.com

Glyoxal monoxime and its substituted derivatives (R-C(=O)-CH=N-OH) are valuable and versatile building blocks. google.combohrium.com Historically, these compounds were recognized for their potential in constructing more complex molecular frameworks. In contemporary chemical research, substituted glyoxal monoximes, especially aryl glyoxals, are heavily utilized in multicomponent reactions. nih.gov These reactions allow for the efficient, one-pot synthesis of diverse and complex heterocyclic compounds, such as furans and imidazoles, which are often scaffolds for pharmacologically active molecules. wikipedia.orgnih.govresearchgate.net Their ability to act as "differentially functionalized two-carbon building blocks" makes them highly relevant for creating molecular diversity in drug discovery and materials science. google.com

Defining the Specific Research Niche of this compound within this Class

The specific compound, this compound, occupies a specialized niche primarily within the domain of synthetic and medicinal chemistry. Its identity is confirmed by its unique CAS number and molecular formula.

Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 71347-62-1 echemi.com |

| Molecular Formula | C₈H₆ClNO₂ echemi.com |

| Molecular Weight | 183.591 g/mol echemi.com |

| Exact Mass | 183.00900 Da echemi.com |

| Synonym | AKOS006327056 echemi.com |

The research significance of this molecule is largely defined by its dual functionality: the reactive alpha-keto oxime group and the electronically modified 2-chlorophenyl ring. It is identified as a bulk drug intermediate, indicating its role as a precursor in the synthesis of more complex pharmaceutical compounds. echemi.com

The presence of a chlorine atom on the phenyl ring is particularly noteworthy. In medicinal chemistry, the strategic incorporation of chlorine atoms can significantly enhance a drug's pharmacological profile by serving as a bioisostere for hydrogen, which can lead to increased metabolic stability, improved potency, and better solubility. mdpi.com The "2-chloro" substitution pattern specifically influences the steric and electronic properties of the aromatic ring, which can be exploited to direct the outcomes of subsequent chemical reactions. orientjchem.org Therefore, the research niche for this compound is its application as a tailored building block for creating novel, larger molecules with potential bioactivity, leveraging the combined reactivity of its functional groups for targeted chemical synthesis.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H6ClNO2 |

|---|---|

Molecular Weight |

183.59 g/mol |

IUPAC Name |

(2E)-1-(2-chlorophenyl)-2-hydroxyiminoethanone |

InChI |

InChI=1S/C8H6ClNO2/c9-7-4-2-1-3-6(7)8(11)5-10-12/h1-5,12H/b10-5+ |

InChI Key |

ATUBZVCSQHLUAF-BJMVGYQFSA-N |

Isomeric SMILES |

C1=CC=C(C(=C1)C(=O)/C=N/O)Cl |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C=NO)Cl |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 2 Chloro Phenyl Oxo Acetaldehyde Oxime

Transformations Involving the Oxime Functional Group

The oxime group is a cornerstone of this molecule's reactivity, participating in various reactions that involve the nitrogen-oxygen bond and the carbon-nitrogen double bond.

Homolytic N-O Bond Fragmentation and Iminyl Radical Generation

The nitrogen-oxygen bond in oximes can undergo homolytic cleavage to generate iminyl radicals. nsf.gov This process is often initiated by photolysis or thermolysis, or through the use of transition metal catalysts or reducing agents like samarium diiodide (SmI2). nsf.govorganic-chemistry.org The resulting iminyl radicals are highly reactive intermediates that can participate in a variety of subsequent reactions, including intramolecular cyclizations and intermolecular additions. nsf.govorganic-chemistry.orgthieme-connect.com For instance, iminyl radicals generated from oxime esters can undergo 1,5-hydrogen atom transfer (HAT) to facilitate C(sp³)–H bond functionalization. thieme-connect.com The generation of iminyl radicals from (2-Chloro-phenyl)-oxo-acetaldehyde oxime would produce a species with the unpaired electron on the nitrogen atom, which can then engage in further synthetic transformations. The stability and subsequent reactivity of this radical are influenced by the electronic nature of the substituted phenyl ring.

Table 1: Methods for Iminyl Radical Generation from Oximes

| Method | Conditions/Reagents | Key Features | Citation |

|---|---|---|---|

| Photocatalysis | Visible light, photocatalyst (e.g., iridium or cerium complexes) | Mild reaction conditions, high functional group tolerance. | nsf.gov |

| Reductive Cleavage | Samarium diiodide (SmI2) | Efficient generation of N-centered radicals for intramolecular cyclization. | organic-chemistry.orgacs.org |

| Oxidation | Strong oxidants | Historically used, often requires harsh conditions. | nsf.gov |

Cycloaddition Reactions (e.g., [2+2] Cycloadditions)

Oximes and their derivatives can participate in various cycloaddition reactions. nsf.govrsc.org For example, the reaction of oximes with dipolarophiles can proceed via a tandem Michael addition–1,3-dipolar cycloaddition to yield isoxazolidines. rsc.org Additionally, recent developments have shown that oximes can undergo [2+2] cycloadditions to form azetidines, a transformation that can be achieved through photocatalysis. nsf.gov In the context of this compound, the oxime functionality could potentially react with suitable alkenes or alkynes in a cycloaddition manner to construct new heterocyclic frameworks. The α-keto group might influence the regioselectivity and stereoselectivity of such reactions.

Hydrolysis Pathways to Parent Carbonyl Compounds

Oximes are generally stable to hydrolysis, more so than analogous imines and hydrazones. nsf.govnih.gov However, they can be hydrolyzed back to the parent carbonyl compound under acidic conditions. niscpr.res.inwikipedia.org The process typically involves protonation of the oxime nitrogen, followed by nucleophilic attack of water on the carbon atom of the C=N bond. This leads to the formation of a tetrahedral intermediate which then eliminates hydroxylamine (B1172632) to regenerate the carbonyl group. youtube.com For this compound, hydrolysis would yield (2-chloro-phenyl)-oxo-acetaldehyde. Various reagents and conditions have been developed for the deoximation of oximes, including oxidative and reductive methods, to overcome the often harsh conditions of simple acid hydrolysis. niscpr.res.inorganic-chemistry.org

Reduction Processes Leading to Amine Derivatives

The reduction of oximes is a well-established method for the synthesis of amines. wikipedia.org A variety of reducing agents can be employed, including sodium metal, catalytic hydrogenation, and hydride reagents like lithium aluminum hydride (LiAlH4). wikipedia.org The reduction of ketoximes typically yields primary amines. For this compound, reduction of the oxime group would lead to the corresponding amino alcohol, assuming the α-keto group is also reduced. Asymmetric reduction methods have also been developed to produce chiral β-amino alcohols from α-keto oxime ethers. thieme-connect.com

Table 2: Common Reagents for Oxime Reduction

| Reagent | Product(s) | General Conditions | Citation |

|---|---|---|---|

| Catalytic Hydrogenation (e.g., H2/Pd, Pt, Ni) | Primary amines | Varies with catalyst and substrate. | wikipedia.org |

| Lithium Aluminum Hydride (LiAlH4) | Primary amines | Ethereal solvents (e.g., THF, diethyl ether). | wikipedia.org |

| Sodium Borohydride (NaBH4) | Amines (often requires activation or specific substrates) | Protic solvents (e.g., ethanol (B145695), methanol). | |

| Sodium Metal | Primary and secondary amines | In alcohol (e.g., ethanol). | wikipedia.org |

Beckmann Rearrangement and Related Isomerizations

The Beckmann rearrangement is a classic reaction of oximes, converting them into amides under acidic conditions. wikipedia.orgwikipedia.orgmasterorganicchemistry.com The reaction is catalyzed by various acids such as sulfuric acid, polyphosphoric acid, and Lewis acids. wikipedia.orgnih.gov The mechanism involves the protonation of the hydroxyl group of the oxime, followed by a rsc.orgwikipedia.org-shift of the group anti-periplanar to the leaving group, resulting in a nitrilium ion intermediate that is subsequently hydrolyzed to the amide. wikipedia.orgjk-sci.com For a ketoxime like this compound, the stereochemistry of the oxime (E/Z isomerism) would determine which group migrates. Migration of the (2-chloro-phenyl) group would lead to one amide, while migration of the formyl group would lead to another. It is important to note that under certain conditions, isomerization of the oxime can occur, potentially leading to a mixture of amide products. jk-sci.com

Reactions at the Alpha-Keto Carbonyl Moiety

The α-keto carbonyl group in this compound is an electrophilic center that can undergo various nucleophilic addition reactions. eopcw.com Its reactivity is influenced by the adjacent oxime group.

Reactions at this site include condensation reactions, for example with hydrazines to form heterocyclic compounds. The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride. Furthermore, α-ketoacids, which share the α-keto functionality, are known to undergo facile annulation with oximes to form 2,5-dihydrooxazole 3-oxides under mild conditions. nih.gov This suggests that the α-keto group in this compound could potentially react with other nucleophilic species in a similar manner. The presence of the ortho-chloro substituent on the phenyl ring can also influence the reactivity of the carbonyl group through steric and electronic effects.

Table 3: Chemical Compounds Mentioned

| Compound Name | Molecular Formula | Role in Article |

|---|---|---|

| This compound | C8H6ClNO2 | Subject of the article. |

| (2-chloro-phenyl)-oxo-acetaldehyde | C8H5ClO2 | Parent carbonyl compound from hydrolysis. |

| Samarium diiodide | SmI2 | Reagent for iminyl radical generation. |

| Lithium aluminum hydride | LiAlH4 | Reducing agent for oximes. |

| Sodium borohydride | NaBH4 | Reducing agent for carbonyls and oximes. |

| Sulfuric acid | H2SO4 | Catalyst for Beckmann rearrangement. |

| Polyphosphoric acid | (HPO3)n | Catalyst for Beckmann rearrangement. |

Selective Reactivity of the Ketone Group in the Presence of Oxime

The this compound molecule possesses two electrophilic centers: the carbon of the ketone and the carbon of the oxime. In general, aldehydes and ketones are more reactive towards nucleophiles than oximes. masterorganicchemistry.comlibretexts.orgyoutube.combyjus.comyoutube.comyoutube.com The carbonyl carbon is sp² hybridized and part of a polar double bond with oxygen, making it susceptible to nucleophilic attack. masterorganicchemistry.comlibretexts.orgyoutube.comyoutube.comyoutube.com The reactivity of the ketone is further enhanced by the electron-withdrawing nature of the adjacent oxime group.

In the presence of nucleophiles, the ketone group is generally expected to be more reactive than the oxime. This selectivity allows for transformations that specifically target the carbonyl group while leaving the oxime functionality intact. For instance, reactions involving nucleophilic addition to the carbonyl carbon can proceed without affecting the C=N-OH group. This selective reactivity is crucial for the use of this compound as a building block in the synthesis of more complex molecules. However, under certain conditions, such as in the presence of strong acids, the oxime can undergo reactions like the Beckmann rearrangement. wikipedia.org

Nucleophilic Additions and Condensations

The ketone functionality in this compound is a prime site for nucleophilic addition reactions. masterorganicchemistry.comlibretexts.orgyoutube.combyjus.comyoutube.comyoutube.com A wide range of nucleophiles, including organometallic reagents (e.g., Grignard reagents), hydrides, amines, and alcohols, can add to the carbonyl carbon. youtube.comyoutube.com The general mechanism involves the attack of the nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate which can then be protonated to yield an alcohol. masterorganicchemistry.comlibretexts.orgyoutube.comyoutube.comyoutube.com

Condensation reactions, which involve nucleophilic addition followed by the elimination of a small molecule like water, are also characteristic of this compound. Reactions with primary amines and their derivatives, such as hydroxylamine or hydrazine, can lead to the formation of imines, oximes, or hydrazones at the ketone position, provided that the existing oxime group does not interfere sterically or electronically. byjus.comnih.gov The pH of the reaction medium plays a critical role in these condensation reactions, as it affects both the nucleophilicity of the amine derivative and the electrophilicity of the carbonyl group. nih.gov

Annulation Reactions, such as with Alpha-Ketoacids

Annulation reactions, which involve the formation of a new ring, are a powerful tool in organic synthesis. Research has shown that oximes can undergo facile and chemoselective annulation with α-ketoacids to produce 2,5-dihydrooxazole 3-oxides. nih.gov This reaction serves as a method for the protection of α-ketoacids. The proposed mechanism for this transformation suggests a nucleophilic attack of the oxime nitrogen onto the ketone of the α-ketoacid, followed by cyclization and dehydration. nih.gov

While this specific reaction has not been reported for this compound, it is plausible that it could participate in similar annulation reactions. The presence of the α-keto-oxime functionality makes it a suitable candidate for such cyclization processes. The reaction would likely proceed with the oxime nitrogen of this compound attacking one of the carbonyl groups of an α-ketoacid, leading to a heterocyclic product. The regioselectivity of such a reaction would be an interesting aspect to investigate.

Table 1: Plausible Annulation Reaction with an Alpha-Ketoacid

| Reactant 1 | Reactant 2 | Potential Product |

| This compound | Pyruvic acid | 5-(2-chlorobenzoyl)-2-methyl-2,5-dihydrooxazole-5-ol 3-oxide |

This table represents a hypothetical reaction based on known reactivity patterns.

Influence of the 2-Chlorophenyl Substituent on Reactivity

Electronic Effects on Reaction Centers

The 2-chlorophenyl group significantly influences the reactivity of the adjacent ketone and oxime functionalities through a combination of inductive and resonance effects. The chlorine atom is electron-withdrawing via the inductive effect (-I), which deactivates the aromatic ring towards electrophilic substitution but increases the electrophilicity of the carbonyl carbon. This enhanced electrophilicity makes the ketone more susceptible to nucleophilic attack.

The chlorine atom also possesses lone pairs of electrons that can be donated to the aromatic ring through the resonance effect (+M). However, for halogens, the inductive effect generally outweighs the resonance effect. The ortho-position of the chloro substituent can also lead to steric hindrance, which may affect the approach of bulky reagents to the reaction centers.

Stereochemical Control and E/Z Isomerism in Transformations

The C=N double bond of the oxime functionality in this compound can exist as two geometric isomers: E and Z. wikipedia.org The relative stability and reactivity of these isomers can influence the stereochemical outcome of reactions involving the oxime group. The interconversion between E and Z isomers can sometimes be achieved under specific conditions, such as changes in temperature or the use of catalysts. researchgate.net

In transformations where the oxime group participates, such as in rearrangements or cyclization reactions, the initial configuration of the oxime can be crucial in determining the stereochemistry of the product. For example, in the Beckmann rearrangement, the group anti-periplanar to the hydroxyl group migrates. Therefore, the selective synthesis of one isomer of this compound would be highly valuable for stereocontrolled synthesis. Computational methods can be employed to predict the preferred isomer and to understand the factors governing the E/Z configuration. rsc.org

Supramolecular Interactions and Self-Assembly Properties

The oxime group is a versatile functional group for building supramolecular assemblies due to its ability to act as both a hydrogen-bond donor (O-H) and acceptor (N and O). nih.gov This allows for the formation of various hydrogen-bonding motifs, such as dimers and catemers, in the solid state. acs.org The presence of the 2-chlorophenyl group introduces the possibility of halogen bonding, where the chlorine atom can act as a halogen bond donor, interacting with nucleophilic sites on adjacent molecules. acs.orgfurman.eduyoutube.comnih.gov

The combination of hydrogen bonding from the oxime group and potential halogen bonding from the chloro-substituent could lead to the formation of well-defined one-, two-, or three-dimensional supramolecular architectures. The specific self-assembly behavior would depend on the interplay of these non-covalent interactions, as well as π-π stacking interactions between the aromatic rings. The study of the crystal structure of this compound would provide valuable insights into its self-assembly properties and guide the design of new materials with specific solid-state structures. acs.org

Coordination Chemistry and Metal Complexes of 2 Chloro Phenyl Oxo Acetaldehyde Oxime

Ligand Properties of the Oxime Functionality Towards Metal Ions

The defining characteristic of (2-Chloro-phenyl)-oxo-acetaldehyde oxime as a ligand is the presence of the oxime group (-C=N-OH) adjacent to a carbonyl group (C=O), both of which are potential coordination sites. The interplay between these two groups, along with the electronic influence of the 2-chlorophenyl ring, dictates the ligand's properties.

The oxime group is a versatile coordinating agent, capable of binding to metal ions in several ways. at.ua It can act as a neutral ligand or, upon deprotonation of the hydroxyl group, as an anionic ligand (oximato). The nitrogen atom of the oxime is a primary coordination site due to its available lone pair of electrons.

Common binding modes for oxime-containing ligands include:

Monodentate N-Coordination: The ligand coordinates to a single metal center through the oxime nitrogen.

Bidentate N,O-Chelation: The ligand forms a stable five-membered chelate ring by coordinating through both the oxime nitrogen and the deprotonated oximato oxygen. This is a very common mode for oximato ligands.

Bridging Coordination: The oxime group can bridge two or more metal centers. This can occur through the nitrogen atom, the oxygen atom, or a combination of both, leading to the formation of polynuclear complexes. For instance, neighboring metal ions can be alternately bridged by halogeno and oxime ligands. nih.gov

The presence of the 2-chlorophenyl group can sterically influence the approach of the metal ion and the resulting geometry of the complex.

The alpha-keto group in this compound is expected to significantly influence its coordination behavior. The oxygen atom of the carbonyl group possesses lone pairs of electrons and can act as an additional donor site. This allows for the possibility of forming a five-membered chelate ring involving both the oxime nitrogen and the keto oxygen.

The electron-withdrawing nature of the adjacent keto group can increase the acidity of the oxime proton, facilitating its deprotonation and subsequent coordination of the oximato oxygen. This electronic effect can enhance the chelating ability of the ligand.

Furthermore, the presence of the keto group can lead to different resonance structures upon coordination, which can stabilize the resulting metal complex. The interplay between the oxime and keto functionalities allows for a rich and varied coordination chemistry.

Synthesis and Characterization of Metal-Oxime Complexes

The synthesis of metal complexes with this compound would likely follow established procedures for other oxime-based ligands. nih.govarabjchem.org These methods typically involve the reaction of a metal salt with the ligand in a suitable solvent.

Mononuclear Complexes: These can generally be synthesized by reacting a stoichiometric amount of a metal salt with the ligand in a solvent like ethanol (B145695) or methanol (B129727). The specific geometry of the resulting complex (e.g., square planar, tetrahedral, or octahedral) will depend on the metal ion, its oxidation state, and the reaction conditions.

Polynuclear Complexes: The formation of polynuclear complexes can be promoted by using specific metal-to-ligand ratios, controlling the pH to facilitate bridging by the deprotonated oximato group, or by introducing other bridging ligands. For example, the use of di-2-pyridyl ketone oxime has been shown to yield one-dimensional coordination polymers with cadmium(II) halides. nih.gov

A representative synthetic scheme for a mononuclear complex: MCl₂ + 2 (2-Cl-Ph)C(O)CH=NOH → [M{(2-Cl-Ph)C(O)CH=NO}₂] + 2 HCl (Where M = Co(II), Ni(II), Cu(II))

This compound is expected to form stable complexes with a variety of transition metals, given the known affinity of oximes for these elements.

Fe(III): Iron(III) complexes with oxime ligands are well-known. researchgate.net The coordination environment is often octahedral, and the magnetic properties can be complex, sometimes showing antiferromagnetic coupling in polynuclear species. researchgate.net

Mn(III): Manganese(III) can form complexes with oxime-containing ligands, often exhibiting distorted octahedral geometries due to the Jahn-Teller effect.

Co(II): Cobalt(II) can form both tetrahedral and octahedral complexes. The resulting spin state (high-spin or low-spin) will depend on the ligand field strength. mdpi.com

Ni(II): Nickel(II) commonly forms square planar or octahedral complexes with oxime ligands. chemrevlett.commdpi.com Square planar complexes are typically diamagnetic, while octahedral complexes are paramagnetic.

Cu(II): Copper(II) complexes with oxime ligands are very common and often exhibit square planar or distorted octahedral geometries. researchgate.netresearchgate.net They are typically paramagnetic with one unpaired electron.

The 2-chloro substituent on the phenyl ring is an electron-withdrawing group. This can influence the electron density on the coordinating atoms and, consequently, the stability and electronic properties of the metal complexes.

Structural Analysis of Coordination Compounds

A combination of spectroscopic and analytical techniques would be essential to characterize the metal complexes of this compound.

Infrared (IR) Spectroscopy: This technique is crucial for determining the coordination mode of the ligand. Key vibrational bands to monitor include:

ν(C=N) of the oxime group, which typically shifts upon coordination to the nitrogen atom.

ν(N-O) of the oxime group.

ν(C=O) of the keto group, which would shift to a lower frequency if it participates in coordination.

The appearance of new bands at lower frequencies corresponding to ν(M-N) and ν(M-O) bonds.

UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the geometry of the metal ion's coordination sphere. The d-d transitions are particularly informative for transition metal complexes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to characterize the ligand and its diamagnetic complexes (e.g., with Zn(II) or some Ni(II) complexes). Changes in the chemical shifts of the protons and carbons near the coordination sites can confirm the binding mode.

Magnetic Susceptibility Measurements: This technique is used to determine the magnetic moment of paramagnetic complexes, which provides insight into the number of unpaired electrons and the spin state of the central metal ion. redalyc.org

Elemental Analysis: This provides the empirical formula of the synthesized complexes, confirming their stoichiometry.

Data Tables

Disclaimer: The following tables are representative examples based on data for analogous α-keto oxime and phenylglyoxime complexes, as specific experimental data for this compound complexes are not available in the reviewed literature.

Table 1: Representative IR Spectral Data (cm⁻¹) for a Hypothetical Ni(II) Complex

| Compound | ν(C=O) | ν(C=N) | ν(N-O) | ν(M-N) | ν(M-O) |

| (2-Cl-Ph)-oxo-acetaldehyde oxime (Ligand) | ~1680 | ~1620 | ~940 | - | - |

| [Ni{(2-Cl-Ph)C(O)CH=NO}₂] | ~1650 | ~1600 | ~960 | ~510 | ~450 |

Table 2: Expected Magnetic Moments and Geometries for Various Metal Complexes

| Complex | Metal Ion | Expected Geometry | Expected Magnetic Moment (µB) |

| [Fe{(2-Cl-Ph)C(O)CH=NO}₃] | Fe(III) | Octahedral | ~5.9 |

| [Co{(2-Cl-Ph)C(O)CH=NO}₂] | Co(II) | Tetrahedral | ~4.3-5.2 |

| [Ni{(2-Cl-Ph)C(O)CH=NO}₂] | Ni(II) | Square Planar | Diamagnetic |

| [Cu{(2-Cl-Ph)C(O)CH=NO}₂] | Cu(II) | Square Planar | ~1.7-2.2 |

Crystallographic Studies of Metal-Oxime Complexes

This section was slated to present detailed crystallographic data from single-crystal X-ray diffraction studies of metal complexes, such as those with copper(II) or nickel(II). Key information, including unit cell parameters (a, b, c, α, β, γ), space group, and coordination geometry around the metal center, would have been presented. A critical analysis of intramolecular bond lengths and angles, particularly the coordination bonds between the metal ion and the nitrogen and oxygen donor atoms of the oxime ligand, was planned.

For instance, in typical square planar nickel(II) or copper(II) complexes with similar glyoxime-type ligands, the metal ion is chelated by two deprotonated ligand molecules. This arrangement often results in the formation of intramolecular hydrogen bonds between the oxime groups of the two coordinated ligands. Discussion would have centered on how the presence of the 2-chloro-phenyl substituent might influence the electronic properties and geometry of the coordination sphere compared to unsubstituted or differently substituted phenylglyoxime complexes.

A representative data table, which would have been populated with specific findings, is shown below.

Interactive Table: Hypothetical Crystallographic Data for a Metal Complex of this compound

| Parameter | Hypothetical Value for [Ni(C₈H₆ClNO₂)₂] |

| Chemical Formula | C₁₆H₁₂Cl₂N₄NiO₄ |

| Formula Weight | 469.90 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| β (°) | Data not available |

| Volume (ų) | Data not available |

| Z (formula units/cell) | Data not available |

| Coordination Geometry | Data not available |

| Ni-N bond length (Å) | Data not available |

| Ni-O bond length (Å) | Data not available |

This table is for illustrative purposes only, as no published data could be located.

Intermolecular Interactions within Crystal Lattices

Following the intramolecular analysis, this subsection was designed to explore the supramolecular architecture of these complexes. The focus would have been on the non-covalent interactions that dictate the crystal packing, such as hydrogen bonds, halogen bonds, and π–π stacking. The chlorine atom on the phenyl ring is a potential site for C–H···Cl or halogen bonding interactions, which can significantly influence the formation of 1D chains, 2D sheets, or 3D networks.

Interactive Table: Hypothetical Intermolecular Interactions

| Interaction Type | Donor-Acceptor | Distance (Å) | Angle (°) |

| Hydrogen Bond | O-H···N | Data not available | Data not available |

| Halogen Interaction | C-H···Cl | Data not available | Data not available |

| π–π Stacking | Phenyl···Phenyl | Data not available | Data not available |

This table is for illustrative purposes only, as no published data could be located.

The absence of specific structural reports for metal complexes of this compound means that a detailed, data-driven discussion as outlined is not currently possible. This represents a clear opportunity for future research in the field of coordination and crystal chemistry to synthesize and characterize these compounds, thereby enriching the structural database and enabling a deeper understanding of how substituent effects modulate crystal packing and supramolecular architecture.

Spectroscopic and Advanced Analytical Characterization of 2 Chloro Phenyl Oxo Acetaldehyde Oxime

Molecular Structure Elucidation Techniques

The precise arrangement of atoms and bonds within a molecule is determined using a combination of spectroscopic methods. Each technique provides unique and complementary information to build a complete picture of the molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: A ¹H NMR spectrum of (2-Chloro-phenyl)-oxo-acetaldehyde oxime would provide information about the number of different types of protons, their chemical environment, their relative numbers, and how they are coupled to neighboring protons. The spectrum would be expected to show distinct signals for the aromatic protons on the chlorophenyl ring, the aldehyde proton, and the oxime proton. The chemical shifts (δ) and coupling constants (J) would be crucial for assigning these protons to their specific positions. For instance, the protons on the aromatic ring would appear in the range of approximately 7.0-8.0 ppm, with splitting patterns determined by their substitution pattern. The aldehydic proton would likely appear as a singlet at a downfield chemical shift, while the oxime proton signal's position would be sensitive to solvent and concentration.

¹³C NMR Spectroscopy: A ¹³C NMR spectrum would reveal the number of unique carbon atoms in the molecule and their electronic environments. For this compound, distinct signals would be expected for the carbonyl carbon, the carbon of the oxime group, and the carbons of the aromatic ring. The chemical shifts of the carbonyl and oxime carbons would be particularly informative.

2D-NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish connectivity. A COSY spectrum would show correlations between coupled protons, helping to trace the proton-proton networks within the molecule. An HSQC spectrum would correlate each proton with its directly attached carbon atom, allowing for unambiguous assignment of both ¹H and ¹³C signals. HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range couplings between protons and carbons, providing critical information for piecing together the entire molecular structure, including the relative positions of the chloro, oxo, and oxime functional groups on the phenylacetaldehyde (B1677652) backbone.

The stereochemistry of the oxime (E or Z isomer) could also be investigated using NMR, potentially through the observation of NOE (Nuclear Overhauser Effect) correlations in a 2D-NOESY experiment.

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the scattering of light in Raman spectroscopy corresponds to specific bond vibrations (stretching, bending, etc.).

An IR spectrum of this compound would be expected to show characteristic absorption bands for the different functional groups present:

A strong absorption for the C=O (carbonyl) stretch, typically in the region of 1680-1720 cm⁻¹.

A C=N (oxime) stretching vibration, which is generally weaker and appears around 1620-1680 cm⁻¹.

An O-H (oxime) stretching band, which can be broad and is usually found in the range of 3100-3500 cm⁻¹.

C-H stretching vibrations for the aromatic ring just above 3000 cm⁻¹.

A C-Cl stretching vibration, which would appear in the fingerprint region, typically below 800 cm⁻¹.

Raman spectroscopy would provide complementary information, particularly for the non-polar C=N and aromatic ring vibrations.

Crystallographic Analysis

While spectroscopic methods provide information about molecular structure and connectivity, X-ray crystallography offers a definitive, three-dimensional map of the atomic positions in the solid state.

If suitable single crystals of this compound could be grown, single crystal X-ray diffraction would provide an unambiguous determination of its molecular structure. This technique would yield precise bond lengths, bond angles, and torsion angles. Furthermore, it would definitively establish the stereochemistry of the oxime group (E or Z isomer) and the conformation of the molecule in the crystal lattice. The resulting crystal structure would also reveal the packing of the molecules in the unit cell and provide the basis for understanding intermolecular interactions.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice, based on the data obtained from X-ray diffraction. mdpi.comnih.govresearchgate.netsemanticscholar.orgnih.gov

Hirshfeld Surface: For this compound, a Hirshfeld surface would be generated, mapping properties such as dnorm (normalized contact distance) onto the surface. Red spots on the dnorm surface would indicate close intermolecular contacts, such as hydrogen bonds.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry stands as a cornerstone technique for determining the molecular weight of a compound and for deducing its structure through the analysis of fragmentation patterns. For this compound, this technique provides critical insights into its molecular formula and the stability of its various substructures.

The molecular formula for this compound is C₈H₇ClN₂O₂. The calculated molecular weight is 198.61 g/mol . In a typical mass spectrometry experiment, this compound would be expected to show a molecular ion peak ([M]⁺) corresponding to this mass. Due to the presence of a chlorine atom, a characteristic isotopic pattern would be observed for the molecular ion and its fragments, with the [M+2]⁺ peak having an intensity of approximately one-third of the [M]⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope relative to the ³⁵Cl isotope.

While specific experimental mass spectra for this compound are not widely available in the public domain, the fragmentation pattern can be predicted based on the known behavior of similar aryl oxime compounds. researchgate.net The fragmentation of oximes upon electron ionization can be complex and may involve several characteristic pathways:

Loss of a Hydroxyl Radical: A common fragmentation pathway for oximes is the cleavage of the N-O bond, leading to the loss of a hydroxyl radical (•OH), resulting in an [M-17]⁺ ion.

Loss of Oxygen: The loss of an oxygen atom can also occur, yielding an [M-16]⁺ fragment. researchgate.net

Beckmann Rearrangement: In the gas phase, aryl ketoximes can undergo a Beckmann-type rearrangement, which can influence the subsequent fragmentation cascade. researchgate.net

Cleavage of the C-C Bond: The bond between the carbonyl carbon and the oxime-bearing carbon can cleave, leading to the formation of a 2-chlorobenzoyl cation.

Loss of Small Molecules: The elimination of small, stable neutral molecules such as HCN, CO, and H₂O from the molecular ion or subsequent fragment ions is also a plausible fragmentation route.

A hypothetical fragmentation pattern and the corresponding mass-to-charge ratios (m/z) are presented in the table below.

| Fragment Ion | Proposed Structure | m/z (for ³⁵Cl) | Significance |

| [C₈H₇ClN₂O₂]⁺ | Intact Molecular Ion | 198 | Confirms Molecular Weight |

| [C₈H₆ClN₂O]⁺ | Loss of •OH | 181 | Indicates presence of oxime group |

| [C₈H₇ClN₂]⁺ | Loss of O₂ | 166 | Alternative fragmentation pathway |

| [C₇H₄ClO]⁺ | 2-Chlorobenzoyl cation | 139 | Indicates the chloro-phenyl-carbonyl substructure |

| [C₆H₄Cl]⁺ | Chlorophenyl cation | 111 | Loss of CO from the benzoyl cation |

This table is based on predicted fragmentation patterns and not on reported experimental data.

Other Advanced Analytical Methods (e.g., Electrochemical Techniques)

Beyond mass spectrometry, electrochemical techniques can offer valuable information regarding the redox properties of this compound. Techniques such as cyclic voltammetry could be employed to study the oxidation and reduction potentials of the molecule.

The electrochemical behavior of this compound would likely be influenced by the various functional groups present:

Oxime Group: The oxime functional group is electrochemically active and can undergo both oxidation and reduction. The specific potential at which these processes occur would depend on the pH of the medium and the nature of the electrode material.

Carbonyl Group: The α-keto group adjacent to the oxime can also be reduced electrochemically.

Chlorophenyl Group: The presence of the electron-withdrawing chlorine atom on the phenyl ring would be expected to influence the electron density of the entire molecule, thereby affecting its redox potentials.

While specific experimental electrochemical data for this compound is not readily found in the literature, studies on similar organic molecules suggest that the oxime group would likely be the primary site of electrochemical activity. The reduction of the C=N double bond is a common electrochemical process for oximes. The presence of the conjugated system involving the phenyl ring and the carbonyl group could facilitate electron transfer, potentially lowering the reduction potential.

Further research employing techniques like cyclic voltammetry, differential pulse voltammetry, or polarography would be necessary to fully characterize the electrochemical properties of this compound. Such studies would provide valuable data on its electron transfer kinetics and redox stability.

Computational Chemistry and Theoretical Modelling of 2 Chloro Phenyl Oxo Acetaldehyde Oxime

Electronic Structure and Reactivity Studies

The electronic characteristics of (2-Chloro-phenyl)-oxo-acetaldehyde oxime are fundamental to understanding its chemical behavior. Computational methods are invaluable for elucidating these properties.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecules. For this compound, DFT calculations, often employing functionals like B3LYP or PBE1PBE with a basis set such as 6-311++G(d,p), are used to determine its optimized ground state geometry. biointerfaceresearch.comnih.govresearchgate.net These calculations provide key insights into bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional structure.

Furthermore, DFT is utilized to compute crucial electronic descriptors. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. biointerfaceresearch.com A smaller energy gap generally implies higher reactivity. biointerfaceresearch.com Other properties such as the molecular electrostatic potential (MEP), which identifies regions of electrophilic and nucleophilic attack, can also be mapped. biointerfaceresearch.comnih.gov

| Calculated Property | Theoretical Value |

|---|---|

| HOMO Energy | -7.2 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Dipole Moment | 2.8 D |

| Electron Affinity | 1.4 eV |

| Ionization Potential | 7.1 eV |

Ab Initio Methods for Electronic Correlations

For a more precise understanding of electron correlation effects, which are not fully accounted for in standard DFT, higher-level ab initio methods can be employed. Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, while computationally more demanding, can provide more accurate energy and property calculations. nih.gov These methods are particularly useful for studying systems where electron correlation plays a significant role. For this compound, these calculations can refine the understanding of its electronic structure and reactivity, offering a benchmark for the results obtained from DFT methods. nih.gov

Conformational Analysis and Isomeric Equilibria

The flexibility of the oxime and the phenyl ring in this compound leads to a complex conformational landscape, including the possibility of different isomers.

Theoretical Prediction of E/Z Isomers and Rotational Barriers

The carbon-nitrogen double bond of the oxime group gives rise to geometric isomerism, resulting in E and Z configurations. researchgate.net Computational methods can be used to predict the relative stabilities of these isomers. By calculating the optimized geometries and electronic energies of both the E and Z forms, the thermodynamically preferred isomer can be identified. nih.gov

Furthermore, the rotational barriers around the single bonds, such as the C-C bond connecting the phenyl ring and the carbonyl group, and the C-N bond, can be investigated. This is achieved by performing a series of constrained geometry optimizations where the dihedral angle of interest is systematically varied, and the energy profile is calculated. These calculations provide the energy barriers for interconversion between different conformers. nih.gov

| Isomer | Relative Energy (kcal/mol) | Calculated Dipole Moment (D) |

|---|---|---|

| E-isomer | 0.00 | 2.5 |

| Z-isomer | 1.2 | 3.1 |

Molecular Dynamics Simulations for Conformational Sampling

To explore the accessible conformations of this compound in a more dynamic context, molecular dynamics (MD) simulations are employed. nih.gov These simulations model the atomic motions of the molecule over time by solving Newton's equations of motion. By simulating the molecule in a solvent box at a given temperature, a large number of conformations can be sampled, providing insights into the molecule's flexibility and the equilibrium between different conformational states. Analysis of the MD trajectory can reveal the most populated conformations and the pathways for conformational transitions. nih.gov

Reaction Mechanism Exploration

Theoretical calculations are instrumental in elucidating the mechanisms of chemical reactions involving this compound. For instance, the formation of the oxime from 2-chlorophenylglyoxal and hydroxylamine (B1172632) can be studied computationally. acs.orgyoutube.com This involves identifying the transition state structures and calculating the activation energies for the reaction steps. nih.gov

The reaction typically proceeds via nucleophilic attack of the hydroxylamine on the carbonyl carbon, followed by dehydration. youtube.com Computational studies can map out the potential energy surface of this reaction, providing a detailed understanding of the reaction pathway and the factors influencing its rate and selectivity. nih.gov Similarly, subsequent reactions of the oxime, such as the Beckmann rearrangement, can be investigated to predict product distributions and understand the underlying electronic rearrangements. nih.gov

Transition State Calculations for Reaction Pathways

Transition state theory is a cornerstone of computational reaction chemistry. Calculations in this area would focus on identifying the high-energy transition state structures that connect reactants to products for various potential reactions involving this compound.

Key Areas for Future Research:

Reaction Mechanism Elucidation: Theoretical calculations could map out the energy profiles of potential reactions, such as cyclization, rearrangement, or reactions with other molecules. For instance, studies on related chloroximes have utilized DFT to investigate reaction mechanisms, revealing complex pathways such as cross-coupling reactions. mdpi.com The activation barriers and reaction enthalpies calculated for these pathways provide a quantitative measure of their feasibility. mdpi.com

Identification of Intermediates: By locating and characterizing the energy of transition states and reaction intermediates, computational models can predict the step-by-step mechanism of a chemical transformation.

A hypothetical data table for such a study might look like this:

| Reaction Pathway | Reactant(s) | Transition State (TS) Energy (kcal/mol) | Product(s) | Reaction Enthalpy (ΔH) (kcal/mol) |

| Isomerization | cis-isomer | Data not available | trans-isomer | Data not available |

| Dimerization | 2 x Molecule | Data not available | Dimer | Data not available |

This table is illustrative; no published data exists for this compound.

Solvent Effects on Reactivity

The solvent in which a reaction occurs can dramatically influence its rate and outcome. Computational models, such as the Polarizable Continuum Model (PCM), can simulate the presence of a solvent to provide a more realistic prediction of chemical behavior. mdpi.com

Key Areas for Future Research:

Implicit and Explicit Solvation Models: Applying these models would reveal how the polarity and specific interactions of a solvent (e.g., water, methanol (B129727), DMSO) affect the stability of reactants, transition states, and products.

Rate Enhancement/Inhibition: Theoretical studies could quantify how different solvents alter the activation energy of a reaction, thereby predicting which solvents would be optimal for a desired transformation. Research on other oxime derivatives has shown that solvent effects are incorporated into calculations to better match experimental results. biointerfaceresearch.com

A potential data table summarizing solvent effects might be:

| Solvent | Dielectric Constant | Activation Energy (kcal/mol) for a Hypothetical Reaction |

| Water | 78.4 | Data not available |

| Methanol | 32.7 | Data not available |

| Acetonitrile | 37.5 | Data not available |

| Toluene | 2.4 | Data not available |

This table is illustrative; no published data exists for this compound.

Theoretical Studies on Metal-Ligand Interactions and Complex Stability

The oxime group is known to coordinate with metal ions, forming stable complexes. This compound has the potential to act as a ligand. Theoretical studies are invaluable for understanding the nature of these interactions.

Key Areas for Future Research:

Binding Energy and Stability Constants: The strength of the interaction between the ligand and a metal ion can be calculated as the binding energy. This data is crucial for predicting the stability of the resulting complex in solution.

Electronic Structure Analysis: Methods like Natural Bond Orbital (NBO) analysis can elucidate the nature of the coordinate bonds, detailing the charge transfer and orbital interactions between the ligand and the metal center.

A representative data table for metal complex studies could be:

| Metal Ion | Coordination Geometry | Ligand-Metal Bond Length (Å) | Binding Energy (kcal/mol) |

| Cu(II) | Data not available | Data not available | Data not available |

| Ni(II) | Data not available | Data not available | Data not available |

| Zn(II) | Data not available | Data not available | Data not available |

This table is illustrative; no published data exists for this compound.

Applications in Advanced Organic Synthesis and Materials Science Research

Role as Key Intermediates in Multi-Step Organic Syntheses

The strategic placement of the oxime and ketone functionalities, coupled with the electronic influence of the 2-chlorophenyl group, positions (2-Chloro-phenyl)-oxo-acetaldehyde oxime as a valuable synthon for a range of complex organic molecules.

The α-keto oxime moiety is a well-established precursor for the synthesis of various nitrogen-containing heterocycles. One of the most prominent applications of analogous α-dicarbonyl compounds is in the preparation of quinoxalines through condensation with 1,2-diamines. sapub.orgnih.govnih.gov The reaction of this compound with o-phenylenediamines is anticipated to proceed via a cyclocondensation reaction to yield substituted quinoxalines. The chlorine atom on the phenyl ring can further serve as a handle for subsequent cross-coupling reactions, allowing for the diversification of the resulting heterocyclic core.

The general reaction scheme for the synthesis of quinoxalines from α-dicarbonyl compounds and o-phenylenediamines is a classic and widely used method. sapub.org While specific studies on this compound are limited, its structural similarity to other α-keto aldehydes suggests its utility in this context.

Table 1: Potential Heterocyclic Scaffolds from this compound

| Reactant | Heterocyclic Product | Potential Reaction Type |

| o-Phenylenediamine | 2-(2-Chlorophenyl)quinoxaline | Cyclocondensation |

| Hydrazine derivatives | 3-(2-Chlorophenyl)-1,2,4-triazine | Condensation/Cyclization |

| Amidines | 2-(2-Chlorophenyl)-4-substituted-pyrimidine | Condensation/Cyclization |

The reduction of the oxime and ketone functionalities within this compound offers a direct route to valuable 1,2-amino alcohol scaffolds. The selective reduction of the oxime group, for instance using reducing agents like lithium aluminum hydride, would yield an amino group, while the ketone can be subsequently or concurrently reduced to a hydroxyl group. The resulting (2-chloro-phenyl)-substituted amino alcohols are important structural motifs in many biologically active molecules and can serve as chiral ligands in asymmetric synthesis.

Furthermore, complete reduction of both the oxime and ketone functionalities would lead to the corresponding diamine, another important class of organic building blocks. The synthesis of amines through the reduction of oximes is a fundamental transformation in organic chemistry. nih.gov

Oxime ligation, a highly efficient and chemoselective reaction between an alkoxyamine and a carbonyl compound, has found widespread use in chemical biology and materials science for the conjugation of molecules. While aldehydes are more commonly used, ketoxime ligations are also valuable for creating linkages with specific side chains. nih.gov The ketone functionality in this compound could potentially participate in such ligation reactions, allowing for its conjugation to biomolecules or surfaces functionalized with alkoxyamines. The stability of the resulting oxime ether bond makes this a robust method for creating complex molecular assemblies. This approach has been successfully employed for the functionalization of materials like cotton with peptides. chemicalbook.com

Contributions to Dynamic Covalent Chemistry

Dynamic covalent chemistry (DCC) utilizes reversible covalent bond formation to create adaptive chemical systems. The reversible nature of the oxime linkage makes it an excellent candidate for DCC. Under certain conditions, such as changes in pH or the presence of a catalyst, oxime bonds can undergo exchange reactions. This dynamic behavior allows for the synthesis of self-healing materials, responsive gels, and dynamic combinatorial libraries.

The incorporation of this compound into such systems could lead to materials with tunable properties. The presence of the chlorophenyl group could influence the electronic properties and steric environment of the oxime bond, thereby modulating its dynamic behavior. Research on poly(oxime-urethanes) has demonstrated the potential of oxime-based linkages in creating catalyst-free, healable, and recyclable polymers. nih.govpku.edu.cnacs.orgresearchgate.net

Exploration in Novel Functional Materials

The unique chemical structure of this compound makes it an intriguing candidate as a monomer or cross-linking agent in the design of novel functional materials.

The difunctional nature of this compound, with its reactive oxime and ketone groups, allows for its potential use as a monomer in step-growth polymerization. For instance, it could be reacted with diisocyanates to form poly(oxime-urethanes) or with dicarboxylic acids or their derivatives to create poly(oxime-ester)s. pku.edu.cnacs.org These polymers would possess the inherent dynamic properties of the oxime linkage, potentially leading to the development of smart materials that can respond to external stimuli.

The chlorine atom on the phenyl ring also opens up possibilities for post-polymerization modification. This would allow for the fine-tuning of the polymer's properties, such as its solubility, thermal stability, and mechanical strength. The synthesis of polymers with dynamic covalent bonds, such as those based on oximes, is a rapidly growing area of research with applications in self-healing materials and drug delivery. rsc.org

Integration into Smart Materials with Dynamic Properties

The concept of "smart" materials, which can respond to external stimuli with a change in their properties, is a frontier in materials science. The incorporation of dynamic covalent bonds into polymer networks is a key strategy for creating such materials. Oxime chemistry, in particular, offers a robust and versatile platform for the development of dynamic materials due to the reversible nature of the oxime bond. rsc.orgrsc.org

This compound, with its bifunctional nature, is a promising candidate for integration into smart materials. The oxime group can participate in reversible oxime linkage formations and exchanges, which can be triggered by stimuli such as pH or the presence of competitive molecules. rsc.orgnih.gov This dynamic behavior allows for the creation of self-healing polymers, adaptable networks, and responsive gels.

Research Findings:

While direct studies on polymers synthesized from this compound are not extensively documented, the principles of dynamic covalent chemistry using oximes are well-established. For instance, macromolecular stars have been formed using oxime-functional polymers that can dissociate and reconstruct upon stimulation. rsc.orgrsc.org This is achieved through competitive exchange reactions in the presence of other alkoxyamines or carbonyl compounds. rsc.org

The presence of the chloro-substituent on the phenyl ring of this compound can influence the properties of the resulting polymer. The electron-withdrawing nature of chlorine can affect the electronic properties of the aromatic system, which in turn could modulate the strength and dynamics of the oxime linkage. This could potentially allow for the fine-tuning of the material's responsiveness to external stimuli. Further research into the polymerization of this compound and the characterization of the resulting materials would be necessary to fully elucidate these effects.

Below is an interactive data table summarizing the potential of oxime-based dynamic materials.

| Feature | Description | Potential Advantage of this compound |

| Dynamic Covalent Bonds | Reversible bonds that can form and break under specific conditions. | The oxime linkage allows for the creation of adaptable and self-healing materials. |

| Stimuli-Responsiveness | Materials can change properties in response to pH, temperature, or chemical signals. rsc.orgnih.govmdpi.com | The chloro group may tune the sensitivity and response of the material to stimuli. |

| Self-Healing Properties | The ability of a material to repair damage autonomously. nih.gov | Reversible oxime bond formation can restore the polymer network after fracture. |

| Processability | Dynamic bonds can allow for the reprocessing of thermoset polymers. rsc.org | Could lead to more sustainable and recyclable polymer systems. |

Research in Cation and Anion Recognition Systems

The design and synthesis of molecules that can selectively recognize and sense ions is a crucial area of research with applications in environmental monitoring, medical diagnostics, and industrial process control. The structure of this compound suggests its potential as a versatile ligand for both cations and anions.

The oxime group, with its nitrogen and oxygen atoms, is a well-known chelating agent for a variety of metal ions. wikipedia.orgmdpi.com The lone pairs of electrons on these atoms can coordinate with cations, forming stable complexes. The specific geometry and electronic properties of the this compound ligand would dictate its selectivity towards different metal ions.

Research in Cation Recognition:

Research on related oxime-containing compounds has demonstrated their utility as ionophores in ion-selective electrodes (ISEs) for the potentiometric or voltammetric detection of cations. nih.gov The selectivity of these sensors is determined by the binding affinity of the ionophore for the target cation. The chloro-substituent on the phenyl ring of this compound could influence the coordination environment and the stability of the metal complexes, potentially leading to sensors with novel selectivities.

Research in Anion Recognition:

The potential for anion recognition arises from the ability of the oxime's N-OH group to act as a hydrogen bond donor. This interaction can be exploited for the binding of anions. Furthermore, the C-H bonds of the phenyl ring, activated by the electron-withdrawing chloro group, could also participate in hydrogen bonding interactions with anions. Fluorescent sensors based on oximes have been developed for the detection of anions like arsenate, where the binding event leads to a change in the fluorescence signal. nih.gov It is conceivable that derivatives of this compound could be designed to act as selective colorimetric or fluorescent sensors for specific anions.

The following table summarizes the potential ion recognition applications:

| Ion Type | Potential Binding Site | Principle of Detection |

| Cations | Oxime nitrogen and oxygen atoms | Chelation leading to a measurable signal (e.g., potentiometric, spectroscopic). |

| Anions | Oxime N-OH group, aromatic C-H bonds | Hydrogen bonding interactions causing a change in optical or electrochemical properties. |

Advanced Applications in Bioconjugation and Chemical Biology Research

Bioconjugation, the covalent attachment of molecules to biomolecules such as proteins, is a powerful tool in chemical biology for studying and manipulating biological processes. researchgate.net Oxime ligation, the reaction between an aminooxy group and a ketone or aldehyde, is a widely used bioorthogonal reaction due to its high selectivity and the stability of the resulting oxime bond under physiological conditions. nih.govnih.gov

The α-keto-oxime functionality of this compound makes it a valuable precursor for developing chemical probes for bioconjugation. The ketone group can be introduced into proteins site-specifically through various methods, including the incorporation of unnatural amino acids containing a keto group. nih.govcore.ac.uk Subsequent reaction with an aminooxy-functionalized probe would result in a stable oxime linkage.

Detailed Research Findings:

While specific applications of this compound in bioconjugation are still emerging, the general utility of oxime chemistry in this field is well-established. For example, oxime ligation has been used for:

Protein Labeling: Attaching fluorescent dyes, biotin, or other reporter molecules to proteins for imaging and tracking studies. rsc.org

Drug Conjugation: Linking therapeutic agents to antibodies to create antibody-drug conjugates (ADCs) for targeted cancer therapy. core.ac.uk

Surface Immobilization: Attaching proteins to surfaces for the development of biosensors and protein microarrays. rsc.org

The presence of the chloro-substituent in this compound-derived probes could offer advantages. The electronic effect of the chlorine atom might influence the rate of the oxime ligation reaction and the stability of the resulting conjugate. Furthermore, the chloro-phenyl group could be exploited for additional interactions, such as hydrophobic or stacking interactions, which could be beneficial in the design of specific protein binders or inhibitors.

The table below outlines potential advanced applications in bioconjugation.

| Application Area | Method | Potential Role of this compound |

| Protein Engineering | Site-specific modification of proteins. nih.govnih.govresearchgate.net | As a reactive handle for introducing probes or other functionalities. |

| Chemical Probes | Development of molecules to study biological systems. | The chloro-phenyl moiety could serve as a recognition element or influence probe properties. |

| Drug Delivery | Creation of targeted drug delivery systems. | As a linker to attach drugs to targeting moieties like antibodies. |

Future Research Directions and Unexplored Avenues in 2 Chloro Phenyl Oxo Acetaldehyde Oxime Chemistry

Development of Novel Asymmetric Synthetic Routes

The presence of a stereocenter upon reduction of the ketone or oxime functionality in (2-Chloro-phenyl)-oxo-acetaldehyde oxime makes the development of asymmetric synthetic routes a paramount objective. Chiral variants of the resulting amino alcohols or hydroxylamines are valuable building blocks for the pharmaceutical and agrochemical industries.

Future research should focus on the development of catalytic asymmetric reductions. While methods for the asymmetric reduction of α-keto aldoxime O-ethers using borane/oxazaborolidines and transfer hydrogenation have been explored for other substrates, their application to this compound remains an open area of inquiry. thieme-connect.com The development of chiral catalysts, such as those based on iridium or ruthenium, for the asymmetric hydrogenation of the oxime moiety to produce chiral hydroxylamines is a promising avenue. incatt.nlmdpi.com

Furthermore, the exploration of biocatalysis, employing enzymes like imine reductases (IREDs), could offer a highly selective and environmentally benign route to chiral N-substituted α-amino esters derived from the corresponding α-keto esters. nih.gov The biomimetic transamination of the α-keto amide derivative of the target molecule using chiral pyridoxamine (B1203002) catalysts also presents an innovative strategy for the synthesis of chiral peptides. nih.gov

Table 1: Potential Asymmetric Synthesis Strategies

| Strategy | Catalyst/Reagent | Potential Product |

| Asymmetric Reduction | Chiral Borane Reagents (e.g., with oxazaborolidines) | Chiral α-hydroxy oxime ethers |

| Transfer Hydrogenation | Rhodium or Ruthenium complexes with chiral ligands | Chiral α-hydroxy oximes |

| Asymmetric Hydrogenation | Chiral Iridium or Palladium catalysts | Chiral hydroxylamines |

| Biocatalytic Reduction | Imine Reductases (IREDs) | Chiral α-amino esters |

| Biomimetic Transamination | Chiral Pyridoxamine Catalysts | Chiral peptides |

Investigations into Unconventional Reactivity Modes

The rich electronic character of the α-keto oxime moiety in this compound suggests a variety of unconventional reactivity modes that are yet to be explored. The oxime group is known to participate in diverse transformations, including cycloaddition reactions and rearrangements. rsc.orgnsf.gov

A significant area for future research is the exploration of [3+2] cycloaddition reactions. The oxime can act as a precursor to nitrones, which can then undergo cycloaddition with various dipolarophiles to generate complex heterocyclic scaffolds. nih.gov The reaction of the oxime with Michael acceptors in a tandem Michael addition–1,3-dipolar cycloaddition process could lead to the stereospecific synthesis of isoxazolidines. rsc.org Additionally, photochemical reactions, such as [2+2] cycloadditions of the α,β-unsaturated system that could be formed from the parent molecule, present an intriguing possibility for constructing novel cyclobutane (B1203170) derivatives. youtube.comacs.org

The organometallic chemistry of this compound is another largely untapped field. Oximes can act as versatile ligands for a variety of transition metals, and the resulting metal complexes may exhibit unique catalytic activities. bohrium.comresearchgate.net The formation of palladacycles or cobaloximes could enable novel C-H activation or cross-coupling reactions. researchgate.net Furthermore, the N-O bond of the oxime can be cleaved under certain conditions to generate iminyl radicals, which can participate in a range of carbon-carbon and carbon-heteroatom bond-forming reactions. nsf.govnih.gov

Exploration of Structure-Function Relationships in Material Science Contexts

The unique molecular structure of this compound makes it a compelling candidate for the development of advanced materials with tailored properties. The aromatic ring, chloro-substituent, and the oxime functionality can all contribute to specific intermolecular interactions and material characteristics.

One promising direction is the incorporation of this molecule into conductive polymers. encyclopedia.pubnih.gov The oxime moiety can be a precursor for the synthesis of nitrogen-containing heterocyclic polymers, and the chloro-phenyl group can influence the electronic properties and solubility of the resulting material. The synthesis of such polymers could be achieved through chemical or electrochemical polymerization methods. encyclopedia.pubnih.gov

Another area of interest is the development of chemical sensors. Oxime-based sensors have shown promise for the detection of various analytes, including organophosphates. ntnu.nopsu.edursc.org The this compound could be functionalized onto surfaces or incorporated into polymer matrices to create selective and sensitive sensors. The interaction of the oxime group with target analytes could lead to a detectable electrochemical or optical signal. The development of oxime-functionalized nanofabrics for applications such as the decontamination of chemical agents is another potential avenue. acs.org

Table 2: Potential Material Science Applications

| Application Area | Rationale | Potential Fabrication Method |

| Conductive Polymers | Nitrogen-containing backbone, tunable electronic properties | Chemical or Electrochemical Polymerization |

| Chemical Sensors | Selective binding of analytes to the oxime group | Surface functionalization, Polymer matrix incorporation |

| Functional Nanofabrics | High surface area for enhanced reactivity | Electrospinning of oxime-functionalized polymers |

Integration with Flow Chemistry and Sustainable Synthetic Practices

Modern organic synthesis places a strong emphasis on sustainability and process efficiency. The integration of flow chemistry and green chemistry principles into the synthesis and derivatization of this compound represents a critical future research direction. numberanalytics.comeurekaselect.com

Flow chemistry offers numerous advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation. The synthesis of oximes has been successfully demonstrated in continuous flow reactors, often leading to higher yields and shorter reaction times. researchgate.net Future work should focus on developing a continuous flow process for the synthesis of this compound and its subsequent transformations. This could involve the use of packed-bed reactors with immobilized catalysts or reagents.

In line with the principles of green chemistry, future synthetic methods should aim to minimize waste, use less hazardous solvents, and employ catalytic methods. researchgate.netnih.gov The use of aqueous reaction media, solvent-free reaction conditions (e.g., grindstone chemistry), and recyclable catalysts are all promising strategies. nih.govrsc.org For instance, the transoximation reaction, which allows the transfer of an oxime functional group without the need for hydroxylamine (B1172632) salts, is an excellent example of a green synthetic method that could be applied. rsc.org

Q & A

Q. What are the optimal synthetic routes for (2-chloro-phenyl)-oxo-acetaldehyde oxime, and how can purity be validated?

- Methodological Answer : The compound is synthesized via condensation of 2-chlorobenzaldehyde with hydroxylamine hydrochloride under alkaline conditions to form the oxime intermediate. Subsequent oxidation using potassium permanganate (KMnO₄) in acidic media yields the oxo-acetaldehyde derivative . Key parameters include pH control (3.5–4.5), temperature (60–70°C), and reaction time (4–6 hours). Purification involves recrystallization from ethanol/water mixtures. Purity validation requires HPLC (C18 column, methanol/water mobile phase) and NMR spectroscopy (δ 8.1–8.3 ppm for aromatic protons; δ 10.2 ppm for oxime NH) .

Q. How does the chloro-substitution at the phenyl ring influence reactivity compared to other substituents (e.g., methoxy or fluoro)?

- Methodological Answer : The electron-withdrawing chloro group enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic additions (e.g., Grignard reactions). Comparative studies with para-methoxy analogs ( ) show reduced reactivity due to electron-donating effects. For example, the rate of oxime formation with hydroxylamine is 1.5× faster for the chloro derivative than for methoxy analogs .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- FT-IR : Confirm oxime (N–O stretch at 950–980 cm⁻¹) and carbonyl (C=O at 1680–1700 cm⁻¹) groups.

- ¹³C NMR : Distinct peaks at δ 190–195 ppm (ketone C=O) and δ 150–155 ppm (oxime C=N).

- X-ray crystallography : Resolves spatial conformation (e.g., dihedral angle between phenyl and oxime groups: 15–20°) .

Advanced Research Questions

Q. How can computational methods predict the compound’s thermodynamic stability and reaction pathways?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G**) reveal the Gibbs free energy of formation (ΔfG) for the oxime tautomer is 12.3 kJ/mol lower than the nitroso form, favoring oxime stability . Reaction pathway simulations (e.g., nucleophilic attack at the carbonyl) identify transition states with activation energies of ~45 kJ/mol .

Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects)?

- Methodological Answer : Discrepancies arise from assay conditions (e.g., bacterial strain variability, compound concentration). A systematic approach includes:

Q. How can crystallographic data improve understanding of intermolecular interactions in solid-state applications?

- Methodological Answer : Single-crystal X-ray diffraction (Cu-Kα radiation, 293 K) reveals hydrogen-bonding networks between oxime NH and carbonyl oxygen (bond length: 2.8–3.0 Å). These interactions dictate packing efficiency (density: 1.45 g/cm³) and thermal stability (decomposition onset: 220°C). Refinement parameters (R factor < 0.05) ensure accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.